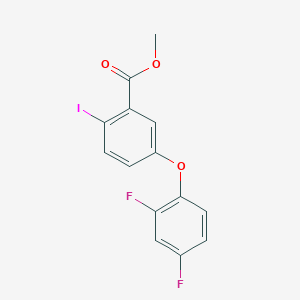
Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate is an organic compound with a complex structure that includes fluorine, iodine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate typically involves multiple steps. One common method includes the iodination of a precursor compound followed by esterification. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. For instance, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the esterification step could involve methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways and processes. For example, the compound may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: This compound has similar structural features but includes chlorine and nitro groups instead of fluorine and iodine.
Methyl 5-(2,4-difluorophenoxy)-2-nitrobenzoate: This compound is similar but includes a nitro group instead of an iodine atom.
Uniqueness
Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate is unique due to the presence of both fluorine and iodine atoms, which can impart distinct chemical properties such as increased reactivity and specific binding affinities. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H9F2IO3 |
|---|---|
Molecular Weight |
390.12 g/mol |
IUPAC Name |
methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate |
InChI |
InChI=1S/C14H9F2IO3/c1-19-14(18)10-7-9(3-4-12(10)17)20-13-5-2-8(15)6-11(13)16/h2-7H,1H3 |
InChI Key |
MWXMOPRQJFPHQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium ((1R,4S,Z)-3-(4-(hydroxymethyl)benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13862537.png)
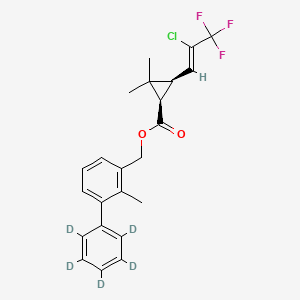
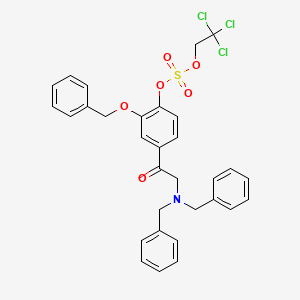
![methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B13862548.png)

![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
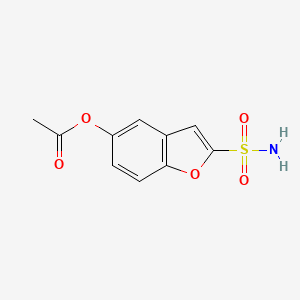
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
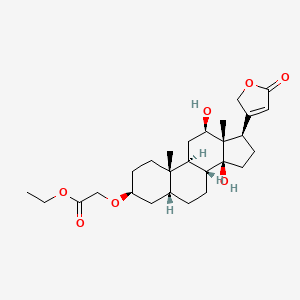
![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
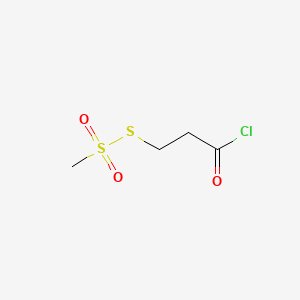
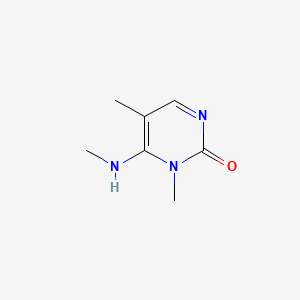
![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
